molecular formula C11H11BrO B11872712 7-Bromo-4-ethyl-2,3-dihydroinden-1-one

7-Bromo-4-ethyl-2,3-dihydroinden-1-one

Cat. No.: B11872712
M. Wt: 239.11 g/mol
InChI Key: AHAXUZWFVUVZRL-UHFFFAOYSA-N
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Description

7-Bromo-4-ethyl-2,3-dihydroinden-1-one: is an organic compound with the molecular formula C11H11BrO indenones , which are characterized by a fused ring system consisting of a benzene ring and a cyclopentane ring with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-ethyl-2,3-dihydroinden-1-one: The synthesis of 7-Bromo-4-ethyl-2,3-dihydroinden-1-one typically involves the bromination of 4-ethyl-2,3-dihydroinden-1-one. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.

    Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 7-Bromo-4-ethyl-2,3-dihydroinden-1-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or ethers.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: 7-Bromo-4-ethyl-2,3-dihydroinden-1-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Potential Drug Candidate: The compound’s structure suggests it may have biological activity, making it a candidate for drug discovery and development. It could be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry:

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or resins with enhanced thermal stability or mechanical strength.

Mechanism of Action

The exact mechanism of action of 7-Bromo-4-ethyl-2,3-dihydroinden-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group could play crucial roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

    4-Bromo-2,3-dihydroinden-1-one: Similar structure but lacks the ethyl group at the 4-position.

    7-Bromo-2,3-dihydroinden-1-one: Similar structure but lacks the ethyl group at the 4-position.

    4-Ethyl-2,3-dihydroinden-1-one: Similar structure but lacks the bromine atom at the 7-position.

Uniqueness:

    7-Bromo-4-ethyl-2,3-dihydroinden-1-one: is unique due to the presence of both the bromine atom and the ethyl group, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

7-bromo-4-ethyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H11BrO/c1-2-7-3-5-9(12)11-8(7)4-6-10(11)13/h3,5H,2,4,6H2,1H3

InChI Key

AHAXUZWFVUVZRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCC(=O)C2=C(C=C1)Br

Origin of Product

United States

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